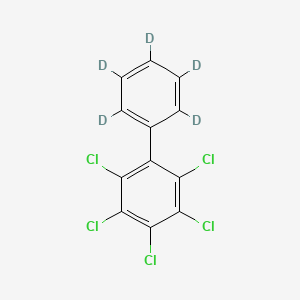2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5
CAS No.:
Cat. No.: VC16641511
Molecular Formula: C12H5Cl5
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H5Cl5 |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene |
| Standard InChI | InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D |
| Standard InChI Key | GGMPTLAAIUQMIE-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 (CAS 1219798-92-1) has the molecular formula C₁₂D₅Cl₅ and a molecular weight of 331.25 g/mol. The compound consists of a biphenyl backbone with chlorine substitutions at the 2, 3, 4, 5, and 6 positions of one phenyl ring and deuterium substitutions at the corresponding positions of the adjacent ring . This structural configuration enhances its stability in mass spectrometric analyses, as deuterium isotopes reduce interference from non-labeled analogs.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1219798-92-1 |
| Molecular Formula | C₁₂D₅Cl₅ |
| Molecular Weight | 331.25 g/mol |
| Isotopic Purity | ≥98% (D-labeling) |
| Chlorine Substitutions | 2,3,4,5,6 positions |
Synthesis and Isotopic Labeling
Production Methods
The synthesis of 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 involves halogenation and deuteration steps. Chlorination is typically achieved via Friedel-Crafts alkylation or direct electrophilic substitution on biphenyl precursors . Deuterium incorporation employs deuterated solvents (e.g., D₂O) or catalytic exchange reactions, ensuring precise isotopic labeling at the 2',3',4',5',6' positions. Advanced techniques, such as gas-phase deuteration, minimize side reactions and improve yield .
Quality Control
Rigorous purity assessments are conducted using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). The deuterated compound must exhibit ≥98% isotopic purity to avoid signal overlap in analytical applications .
Analytical and Environmental Applications
Internal Standard in GC-MS
This compound is widely used as an internal standard for quantifying PCBs in environmental samples. Its deuterated structure allows distinct chromatographic separation from non-labeled congeners, improving accuracy in trace-level detection . For example, a 2018 study measured PCB fluxes in the Indiana Harbor and Ship Canal (IHSC) using this compound to correct for matrix effects, achieving a median ƩPCB volatilization flux of 2.0 μg m⁻² d⁻¹ .
Table 2: Representative Applications
| Application | Description | Source |
|---|---|---|
| Environmental Monitoring | Quantifying PCB fluxes in aquatic systems | |
| Toxicokinetic Studies | Tracing metabolic pathways in biota | |
| Quality Assurance | Calibrating GC-MS instruments |
Volatilization Studies
Research in the IHSC demonstrated that 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 enables precise measurement of air-water PCB exchange. Between 2006 and 2017, net ƩPCB volatilization decreased by >60%, attributed to dredging activities and reduced upstream contamination .
Toxicological and Biological Relevance
Ecotoxicological Impact
Deuterated PCBs persist in ecosystems due to their chemical stability. A 2017 study linked prolonged exposure to immune suppression in aquatic organisms, emphasizing the need for continuous monitoring .
| Supplier | Package Size | Price (USD) |
|---|---|---|
| CymitQuimica | 5 mg | €285 |
| CymitQuimica | 10 mg | €482 |
Future Research Directions
Advanced Tracer Techniques
Ongoing studies explore the compound’s utility in nanoparticle-mediated PCB remediation. Preliminary data suggest deuterium labeling enhances tracking efficiency in sediment-water systems .
Regulatory Implications
The U.S. EPA’s renewed focus on PCB contamination underscores the need for certified reference materials like 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 to enforce water quality standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume